chemical structure and properties of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
chemical structure and properties of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
Technical Whitepaper: Structural Dynamics, Reactivity, and Applications of -Cyclopropyl-3,4-dimethylbenzyl Alcohol
Executive Summary & Molecular Architecture
As drug discovery and agrochemical development pivot toward more complex, metabolically stable scaffolds, the strategic incorporation of cyclopropyl moieties has become a cornerstone of modern molecular design.
Structurally, this molecule features a secondary benzylic alcohol flanked by a rigid, electron-donating 3,4-dimethylphenyl group and a highly strained cyclopropyl ring. This unique architecture makes it not only a valuable synthetic intermediate for advanced active pharmaceutical ingredients (APIs) but also a fascinating substrate for studying non-classical carbocation dynamics.
Physicochemical Properties & Critical Safety Profile
Understanding the baseline metrics of this compound is essential for both synthetic planning and safe handling. Notably, commercial safety data indicates severe toxicity, requiring stringent laboratory controls.
Quantitative Data Summary
| Property | Value | Source / Verification |
| Chemical Name | [1] | |
| Synonyms | Cyclopropyl(3,4-dimethylphenyl)methanol | [2] |
| CAS Number | 83949-35-3 | [1] |
| Molecular Formula | C12H16O | [1] |
| Molecular Weight | 176.26 g/mol | Calculated standard |
| SMILES String | OC(C1=CC=C(C)C(C)=C1)C2CC2 | [1] |
| InChIKey | NSHXDLNNWOMQPK-UHFFFAOYSA-N | [1] |
Hazard & Handling Profile
According to authoritative safety data[1], this compound is classified under the "Danger" signal word with the following critical hazard codes:
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H301: Toxic if swallowed (Acute Tox. 3 Oral).
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H310: Fatal in contact with skin (Acute Tox. 1 Dermal).
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H400: Very toxic to aquatic life (Aquatic Acute 1).
Causality in Handling: Because the molecule is highly lipophilic (driven by the 3,4-dimethylphenyl and cyclopropyl groups), it can rapidly penetrate the dermal barrier. All experimental procedures must be conducted in a Class II fume hood using high-barrier nitrile or butyl rubber gloves, and strict isolation protocols must be enforced.
Chemical Reactivity: The Cyclopropylcarbinyl System
The defining chemical feature of
This is a classic "non-classical" carbocation. The empty p-orbital of the benzylic carbon is stabilized by two competing forces:
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Resonance/Inductive Stabilization: The electron-donating 3,4-dimethyl groups push electron density into the aromatic ring, stabilizing the positive charge.
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-Bond Delocalization: The bent
-bonds (Walsh orbitals) of the cyclopropyl ring overlap with the empty p-orbital in a bisected conformation.
Because of this dual stabilization, the alcohol is highly sensitive to acid. If not carefully controlled, the intermediate cation will undergo rapid rearrangement to relieve the ring strain of the cyclopropyl group, yielding either homoallylic alkenes (ring opening) or cyclobutanol derivatives (ring expansion).
Fig 1: Acid-catalyzed cyclopropylcarbinyl cation rearrangement pathways.
Self-Validating Experimental Protocol: Controlled Synthesis
To synthesize this compound without triggering the aforementioned ring-opening degradation, a highly controlled Grignard addition is required. The following protocol is designed as a self-validating system, ensuring structural integrity at every step.
Fig 2: Step-by-step synthesis workflow for α-cyclopropyl-3,4-dimethylbenzyl alcohol.
Step-by-Step Methodology
Step 1: Preparation of the Grignard Reagent
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Action: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.1 eq) and a single crystal of iodine. Add 5% of the total volume of 3,4-dimethylbromobenzene in anhydrous THF. Once the reaction initiates (color fades, slight bubbling), add the remaining bromide dropwise.
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Causality: The iodine crystal reacts with the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface. Argon prevents the formation of destructive phenylperoxides. Anhydrous THF is critical as its oxygen lone pairs coordinate and stabilize the resulting organomagnesium species.
Step 2: Nucleophilic Addition
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Action: Cool the Grignard solution to 0 °C using an ice bath. Slowly add cyclopropanecarboxaldehyde (1.0 eq) dropwise via syringe over 30 minutes.
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Causality: The nucleophilic attack on the aldehyde is highly exothermic. Cooling to 0 °C suppresses side reactions, such as enolization or Tishchenko-type disproportionation, ensuring high fidelity at the carbonyl carbon.
Step 3: Mild Quenching & Isolation
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Action: Quench the reaction strictly at 0 °C using saturated aqueous ammonium chloride (
). Extract the aqueous layer with diethyl ether, dry over , and concentrate under reduced pressure. -
Causality:
(pH ~5.5) provides a mild proton source to neutralize the magnesium alkoxide. Using a strong acid (like HCl) is strictly avoided, as it would protonate the newly formed benzylic alcohol, triggering the cyclopropylcarbinyl rearrangement detailed in Section 3.
Step 4: In-Process Control (IPC) & Validation
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Action: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Post-isolation, verify the structural integrity via
-NMR. -
Validation Logic: The disappearance of the aldehyde (visualized by 2,4-DNPH stain) confirms reaction completion. In the NMR spectrum, the presence of a distinct multiplet at ~0.3–0.6 ppm confirms the cyclopropyl ring remains intact and has not opened into an alkene.
Applications in Advanced Drug Design
In medicinal chemistry, the
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Metabolic Stability: The cyclopropyl group acts as a bioisostere for an isopropyl group. However, due to the higher s-character of its C-H bonds, it is significantly more resistant to cytochrome P450 (CYP450) mediated oxidation.
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Conformational Restriction: The rigid cyclopropyl ring locks the benzylic carbon into a specific spatial orientation, which can drastically increase binding affinity to target receptors by reducing the entropic penalty of binding.
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Lipophilic Targeting: The 3,4-dimethylphenyl moiety is a known pharmacophore utilized to enhance lipophilicity and anchor molecules deep within hydrophobic enzyme pockets, a strategy commonly seen in the development of novel anti-inflammatory agents and agrochemical fungicides.
References
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ChemSrc. "3,4-dimethylbenzyl alcohol | CAS#:6966-10-5". ChemSrc Database. URL: [Link]
